Nanomolar Binding Affinity to SARS-CoV-2 Macro1: TFMU-ADPr vs. pNP-ADPr and Natural Ligand ADPr
TFMU-ADPr was identified as one of the most potent binders of the SARS-CoV-2 Macro1 domain reported to date, with a binding affinity (IC50) of 590 nM, as determined in a fluorescence polarization assay [1]. This potency is within ~1.6-fold of the structurally distinct pNP-ADPr (IC50 370 nM) [1]. Both compounds are >40-fold more potent than the natural ligand, ADP-ribose (ADPr) , establishing them as high-affinity tool compounds. Crucially, an X-ray crystal structure of TFMU-ADPr bound to SARS-CoV-2 Macro1 was solved at 1.86 Å resolution, revealing how the TFMU moiety inserts into a narrow hydrophobic groove, contributing significantly to the binding affinity [1][2].
| Evidence Dimension | Binding Affinity to SARS-CoV-2 Macro1 (IC50) |
|---|---|
| Target Compound Data | 590 nM (0.59 µM) |
| Comparator Or Baseline | pNP-ADPr: 370 nM (0.37 µM); Natural ADPr: >15 µM (estimated >40-fold weaker) |
| Quantified Difference | TFMU-ADPr is 1.6-fold weaker than pNP-ADPr but >40-fold stronger than natural ADPr. |
| Conditions | Fluorescence polarization assay using SARS-CoV-2 Macro1 protein. |
Why This Matters
The combination of sub-micromolar affinity and a solved co-crystal structure provides a validated, high-confidence tool for structure-based drug design and high-throughput screening of macrodomain inhibitors, a critical need in pandemic preparedness.
- [1] Anmangandla A, Jana S, Peng K, Wallace SD, Bagde SR, Drown BS, Xu J, Hergenrother PJ, Fromme JC, Lin H. A Fluorescence Polarization Assay for Macrodomains Facilitates the Identification of Potent Inhibitors of the SARS-CoV-2 Macrodomain. ACS Chem Biol. 2023 May 19;18(5):1200-1207. doi: 10.1021/acschembio.3c00072. View Source
- [2] RCSB PDB. 8GIA: Crystal structure of SARS-CoV-2 (Covid-19) Nsp3 macrodomain in complex with TFMU-ADPr. Deposited: 2023-03-13. Released: 2023-05-17. View Source
